Eltrombopag-d9 is a stable isotope-labeled derivative of Eltrombopag, primarily used in pharmacokinetic studies to trace the metabolism and distribution of the drug within biological systems. Eltrombopag itself is a thrombopoietin receptor agonist indicated for the treatment of thrombocytopenia associated with various conditions, including chronic immune thrombocytopenic purpura and aplastic anemia. Eltrombopag-d9 is classified as a small molecule and serves as a valuable tool in clinical research to understand the pharmacodynamics of its parent compound.
Eltrombopag-d9 is synthesized from Eltrombopag through isotopic labeling, which involves substituting specific hydrogen atoms with deuterium. This modification allows researchers to track the compound more accurately in metabolic studies. The compound can be sourced from specialized chemical suppliers that provide isotopically labeled compounds for research purposes.
The synthesis of Eltrombopag-d9 typically involves several key steps:
The method emphasizes mild reaction conditions, good selectivity, and cost-effectiveness, making it suitable for industrial production .
Eltrombopag-d9 has a molecular formula of and a molecular weight of approximately 451.53 g/mol. The structure features:
The incorporation of deuterium atoms enhances the stability of the compound during analysis .
Eltrombopag-d9 participates in various chemical reactions similar to those of Eltrombopag. Key reactions include:
These reactions are essential for understanding the metabolic pathways and interactions of Eltrombopag in vivo .
Eltrombopag-d9 acts as an agonist at the thrombopoietin receptor, leading to increased megakaryocyte maturation and platelet production. The mechanism involves:
This mechanism is crucial for treating conditions characterized by low platelet counts .
These properties are significant for formulation development and understanding drug behavior in biological systems .
Eltrombopag-d9 is primarily utilized in pharmacokinetic studies to:
Its application extends beyond research into potential therapeutic uses as a means to improve treatment strategies for thrombocytopenia-related disorders .
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2